7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure, which is a fused ring system consisting of a benzene ring and a pyrone ring
Mechanism of Action
Target of action
The compound contains a piperazine moiety, which is a common feature in many biologically active compounds. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors and ion channels .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Piperazine derivatives have been implicated in a variety of pathways, including neurotransmission and cellular signaling .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well-absorbed and can distribute throughout the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 3-phenyl-2H-chromen-2-one.
Introduction of the ethylpiperazine moiety: The chromen-2-one intermediate is then reacted with 2-(4-ethylpiperazin-1-yl)ethanol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: The phenyl group and the ethylpiperazine moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dihydro derivatives or other reduced forms.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
7-(2-(4-methylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one: Similar structure but with a methyl group instead of an ethyl group on the piperazine moiety.
7-(2-(4-phenylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one: Similar structure but with a phenyl group instead of an ethyl group on the piperazine moiety.
7-(2-(4-benzylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one: Similar structure but with a benzyl group instead of an ethyl group on the piperazine moiety.
Uniqueness
The uniqueness of 7-(2-(4-ethylpiperazin-1-yl)ethoxy)-3-phenyl-2H-chromen-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylpiperazine moiety enhances its solubility and membrane permeability, while the chromen-2-one core structure provides a versatile platform for further chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
7-[2-(4-ethylpiperazin-1-yl)ethoxy]-3-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-2-24-10-12-25(13-11-24)14-15-27-20-9-8-19-16-21(18-6-4-3-5-7-18)23(26)28-22(19)17-20/h3-9,16-17H,2,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWVKAYTKSNSLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.